molecular formula C17H15FN2O B611352 THK-523 CAS No. 1573029-17-0

THK-523

Cat. No.: B611352
CAS No.: 1573029-17-0
M. Wt: 282.32
InChI Key: ZGJOXECWZKCGBV-UHFFFAOYSA-N
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Description

THK-523 is a compound that has garnered significant attention in the field of neurodegenerative disease research, particularly for its potential use in imaging tau pathology in Alzheimer’s disease. This compound is a potent tau imaging radiotracer, which means it can be used to visualize tau protein deposits in the brain using positron emission tomography (PET) imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THK-523 involves several steps, starting with the preparation of the precursor compounds. One of the key steps in the synthesis is the formation of the quinoline core structure, which is achieved through a series of chemical reactions involving benzyl ®-(-)-glycidyl ether and benzyl (S)-(+)-glycidyl ether . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific details on the industrial production methods of this compound are limited, it is known that the compound is synthesized in specialized laboratories with strict adherence to safety and quality control standards. The production process involves the use of high-purity reagents and advanced analytical techniques to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

THK-523 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of quinoline derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

THK-523 has a wide range of scientific research applications, including:

Mechanism of Action

THK-523 exerts its effects by selectively binding to tau protein deposits in the brain. The compound has a high affinity for tau fibrils, which allows it to accumulate in regions with a high density of tau protein deposits. This selective binding enables the visualization of tau pathology using PET imaging. The molecular targets of this compound include the tau protein and its aggregated forms, which are implicated in the progression of Alzheimer’s disease .

Properties

IUPAC Name

4-[6-(2-fluoroethoxy)quinolin-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c18-9-10-21-15-6-8-17-13(11-15)3-7-16(20-17)12-1-4-14(19)5-2-12/h1-8,11H,9-10,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJOXECWZKCGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)OCCF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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